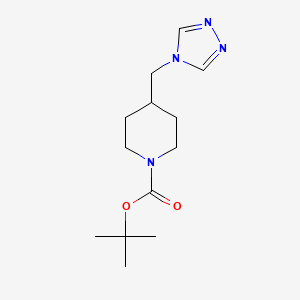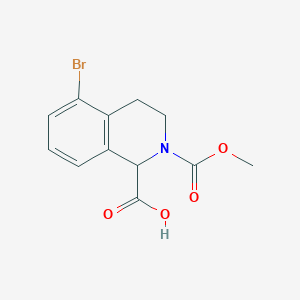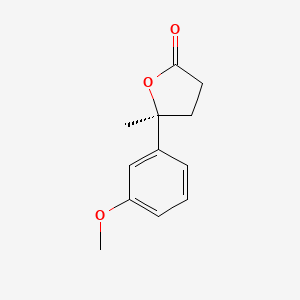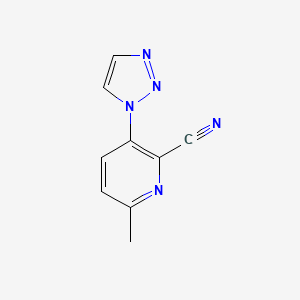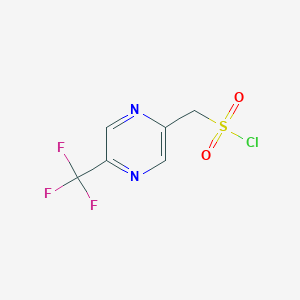
(5-(Trifluoromethyl)pyrazin-2-YL)methanesulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-(Trifluoromethyl)pyrazin-2-YL)methanesulfonyl chloride: is a chemical compound with the molecular formula C6H4ClF3N2O2S and a molecular weight of 260.62 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a pyrazine ring, along with a methanesulfonyl chloride functional group. It is commonly used in various chemical reactions and has applications in scientific research and industry.
Métodos De Preparación
The synthesis of (5-(Trifluoromethyl)pyrazin-2-YL)methanesulfonyl chloride typically involves the reaction of 5-(trifluoromethyl)pyrazine with methanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product . The reaction conditions, including temperature and solvent, can vary depending on the specific synthetic route employed.
Análisis De Reacciones Químicas
(5-(Trifluoromethyl)pyrazin-2-YL)methanesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the methanesulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The trifluoromethyl group can undergo oxidation or reduction under specific conditions, leading to the formation of different products.
Coupling Reactions: It can be used in coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.
Common reagents used in these reactions include bases like sodium hydride, reducing agents like lithium aluminum hydride, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(5-(Trifluoromethyl)pyrazin-2-YL)methanesulfonyl chloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: This compound is employed in the study of biological pathways and as a tool for modifying biomolecules.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (5-(Trifluoromethyl)pyrazin-2-YL)methanesulfonyl chloride involves its interaction with specific molecular targets and pathways. The methanesulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The trifluoromethyl group can influence the compound’s electronic properties, enhancing its reactivity and stability .
Comparación Con Compuestos Similares
(5-(Trifluoromethyl)pyrazin-2-YL)methanesulfonyl chloride can be compared with other similar compounds, such as:
(5-(Trifluoromethyl)pyridin-2-yl)methanesulfonyl chloride: Similar structure but with a pyridine ring instead of a pyrazine ring.
(5-(Trifluoromethyl)pyrazin-2-yl)methanesulfonyl fluoride: Similar structure but with a fluoride group instead of a chloride group.
These compounds share similar reactivity patterns but differ in their specific chemical properties and applications.
Propiedades
Número CAS |
1196156-99-6 |
|---|---|
Fórmula molecular |
C6H4ClF3N2O2S |
Peso molecular |
260.62 g/mol |
Nombre IUPAC |
[5-(trifluoromethyl)pyrazin-2-yl]methanesulfonyl chloride |
InChI |
InChI=1S/C6H4ClF3N2O2S/c7-15(13,14)3-4-1-12-5(2-11-4)6(8,9)10/h1-2H,3H2 |
Clave InChI |
CEIFRPJVDSWEFR-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N=CC(=N1)C(F)(F)F)CS(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 3-[(1-methoxypropan-2-yl)amino]propanoate](/img/structure/B12633517.png)
![2-[(8R)-8-(3,5-difluorophenyl)-8-methyl-6-(111C)methyl-10-oxo-6,9-diazaspiro[4.5]decan-9-yl]-N-[(2S)-2'-oxospiro[1,3-dihydroindene-2,3'-1H-pyrrolo[2,3-b]pyridine]-5-yl]acetamide](/img/structure/B12633523.png)
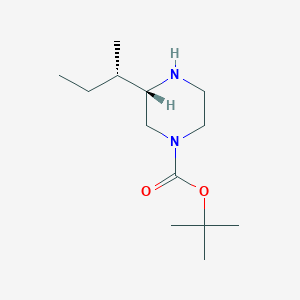

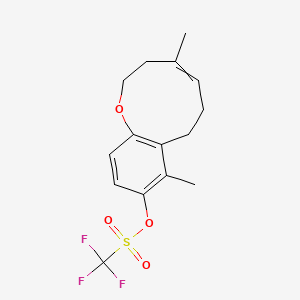
![2-[[5-(3,5-dimethylpyrazol-1-yl)-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-3-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B12633542.png)


![5-Nitro-3-phenyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid ethyl ester](/img/structure/B12633558.png)
